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I. Introduction
Paternally expressed gene 3 (Peg3) is a fascinating imprinted gene, meaning its expression is

determined by its parental origin, with only the paternal allele being active.[1] This gene

encodes a large zinc-finger protein that functions as a DNA-binding protein and a

transcriptional repressor.[2] Peg3 plays a crucial role in various biological processes, including

the regulation of fetal growth rates and maternal nurturing behaviors.[2] Studies have

implicated Peg3 in critical signaling pathways such as the TNF-NFκB, p53, and Wnt pathways,

highlighting its importance in cell proliferation, differentiation, and apoptosis.[3][4]

The generation of Peg3 knockout (KO) mouse models has been instrumental in elucidating its

diverse functions. These models have demonstrated that the absence of functional Peg3 leads

to a range of phenotypes, including postnatal growth deficits, sexually dimorphic effects on

metabolism and behavior, and impaired maternal care.[5][6] For instance, Peg3-deficient

fetuses are often born at a lower birth weight and this deficit can persist into adulthood.[6]

Furthermore, male knockout mice may accumulate more body fat, while females can exhibit

deficits in pup retrieval and nest building.[6]

This document provides a comprehensive guide for the generation and characterization of a

Peg3 knockout mouse model using the CRISPR/Cas9 system. It includes detailed experimental

protocols, data presentation of expected phenotypes, and visualizations of the relevant

signaling pathways and experimental workflows.
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II. Quantitative Data Summary
The following tables summarize quantitative data from studies on Peg3 knockout mice,

providing expected phenotypic outcomes.

Table 1: Reproductive and Growth Phenotypes in Peg3 Knockout Mice

Phenotype
Genotype/Conditio
n

Observation Reference

Litter Size

Female heterozygotes

for a Peg3 mutant

allele

Reduced litter sizes

compared to wild-type

littermates.

[7]

Breeding between U1

promoter deletion

heterozygotes and

Peg3-DMR deletion

heterozygotes

Average litter size of

8.72 pups.
[8]

Fetal/Placental Weight Peg3 KO at E14.5

No significant

difference in fetal

weights.

[3]

Peg3 KO at E14.5

Placental weights are

18-20% lighter than

wild-type.

[3]

Postnatal Growth
Paternally inherited

Peg3 mutant allele

Postnatal deficits in

GH/IGF dependent

growth before

weaning.

[5]

Adult Peg3-deficient

mice

Retain a weight deficit

into adulthood.
[6]

Table 2: Placental Cellularity in Peg3 Knockout Mice at E14.5
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Cell Type
Genotype/Conditio
n

Observation Reference

Spongiotrophoblast

Cells
Male Peg3 KO

50% fewer cells

compared to wild-type

males.

[3]

Female Peg3 KO

37% fewer cells

compared to wild-type

females.

[3]

Glycogen Cells Male Peg3 KO

40% fewer cells

compared to wild-type

males.

[3]

Female Peg3 KO

30% fewer cells

compared to wild-type

females.

[3]

Junctional Zone Area Male Peg3 KO

34% smaller than

wild-type male

placenta.

[3]

Female Peg3 KO

19% smaller than

wild-type female

placenta.

[3]

III. Experimental Protocols
A. Generation of Peg3 Knockout Mice using
CRISPR/Cas9
This protocol outlines the generation of Peg3 knockout mice by introducing a frameshift

mutation in a constitutive exon using CRISPR/Cas9 technology.

1. Guide RNA (gRNA) Design and Synthesis:

Target Selection: Identify a suitable target sequence in an early constitutive exon of the

mouse Peg3 gene. Targeting an early exon is more likely to result in a loss-of-function
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mutation.

gRNA Design: Utilize online CRISPR design tools to identify potential 20-nucleotide gRNA

sequences that precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for

Streptococcus pyogenes Cas9). The design tools will also help in minimizing off-target

effects.

Synthesis: Synthesize the designed gRNA(s) using commercially available kits or services. It

is recommended to test multiple gRNAs for cleavage efficiency.

2. In Vitro Validation of gRNA Efficiency:

Cell Culture and Transfection: Transfect a mouse cell line (e.g., Neuro-2a) with plasmids

encoding Cas9 and the designed gRNA.

Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the transfected cells.

T7 Endonuclease I (T7E1) Assay:

Amplify the target region of the Peg3 gene by PCR using the extracted genomic DNA.

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and

mutated DNA strands.

Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

Analyze the digested products by agarose gel electrophoresis. The presence of cleaved

fragments indicates successful gene editing.

3. Microinjection into Mouse Zygotes:

Preparation of Injection Mix: Prepare a microinjection mix containing Cas9 mRNA and the

validated gRNA(s).

Zygote Collection: Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).

Microinjection: Microinject the Cas9 mRNA and gRNA mix into the cytoplasm or pronucleus

of the collected zygotes.
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Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant

surrogate mothers.

4. Identification of Founder Mice:

Genotyping: Once the pups are born, perform genotyping to identify founder mice carrying

the desired mutation.

Extract genomic DNA from tail biopsies.

PCR amplify the target region of the Peg3 gene.

Sequence the PCR products to identify insertions or deletions (indels) that result in a

frameshift mutation.

5. Germline Transmission:

Breed the identified founder mice with wild-type mice to establish germline transmission of

the Peg3 knockout allele.

B. Genotyping Protocol for Peg3 Knockout Mice
This PCR-based protocol is for genotyping offspring to identify wild-type, heterozygous, and

homozygous knockout mice. Primer design will be dependent on the specific mutation created.

For a deletion mutant, primers flanking the deletion can be used. For indel mutations, PCR

followed by sequencing or a restriction digest of a site that is created or destroyed by the

mutation can be used.

Example Genotyping Strategy for a Deletion Mutant:

Primer Design: Design a three-primer PCR strategy.

A forward primer upstream of the deleted region.

A reverse primer within the deleted region.

A second reverse primer downstream of the deleted region.
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PCR Reaction:

Set up a PCR reaction with genomic DNA from a tail biopsy and all three primers.

Expected Results on Agarose Gel:

Wild-type (+/+): A single band corresponding to the product of the forward and internal

reverse primers.

Heterozygous (+/-): Two bands, one from the wild-type allele and a larger band from the

knockout allele (forward and downstream reverse primers).

Homozygous (-/-): A single band corresponding to the product of the forward and

downstream reverse primers.

Example Primer Set for an existing KO allele (KO2 allele):

Primer A: 5'- TGACAAGTGGGCTTGCTGCAG-3'

Primer B: 5'-GGATGTAAGATGGAGGCACTGT-3'

Primer D: 5'-AGGGGAGAACAGACTACAGA-3'[9]

C. Phenotypic Analysis
A thorough phenotypic analysis should be conducted to characterize the effects of Peg3

knockout.

Growth and Development: Monitor body weight from birth to adulthood.

Reproduction: Assess fertility of both male and female knockout mice by setting up breeding

pairs and recording litter sizes.

Maternal Behavior: Observe female knockout mice for nest building, pup retrieval, and

nursing behaviors.

Metabolic Studies: Measure body composition (fat and lean mass), glucose tolerance, and

insulin sensitivity.
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Behavioral Testing: Conduct a battery of behavioral tests to assess social interaction,

anxiety, and cognitive function.

IV. Signaling Pathways and Experimental Workflow
Diagrams
A. Experimental Workflow for Peg3 Knockout Mouse
Generation

Design & Synthesis In Vitro Validation Mouse Generation

gRNA Design
(Targeting early exon of Peg3) gRNA Synthesis Transfection into

Mouse Cell Line T7E1 Assay Microinjection into
Mouse Zygotes Embryo Transfer Founder Identification

(Genotyping) Germline Transmission

Click to download full resolution via product page

Caption: Workflow for generating a Peg3 knockout mouse model using CRISPR/Cas9.

B. Peg3 in the TNF-NFκB Signaling Pathway
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Caption: Peg3's role in the TNF-NFκB signaling pathway.
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C. Peg3 in the p53-Mediated Apoptosis Pathway
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Caption: Peg3's involvement in p53-mediated apoptosis.
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D. Peg3 in the Wnt Signaling Pathway
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Caption: Peg3's inhibitory role in the Wnt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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